3-(Benzylthio)valine

Description

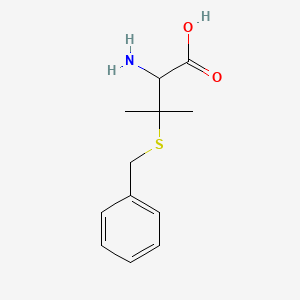

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-benzylsulfanyl-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZAXRYHYTVHPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-80-9, 54536-38-8 |

Source

|

| Record name | NSC144289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC132638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Structural and NMR Spectroscopic Characterization of 3-(Benzylthio)valine

Abstract 3-(Benzylthio)valine—structurally synonymous with S-benzylpenicillamine—is a heavily utilized non-proteinogenic amino acid in medicinal chemistry. Its integration into peptide sequences introduces severe steric constraints that enhance target receptor selectivity and proteolytic stability. This whitepaper provides an authoritative guide on the Nuclear Magnetic Resonance (NMR) characterization of 3-(benzylthio)valine, detailing the causality of spectroscopic methodologies, self-validating experimental frameworks, and comprehensive data interpretation.

The Mechanistic Role of 3-(Benzylthio)valine in Drug Design

The incorporation of 3-(benzylthio)valine into therapeutic peptides is a strategic structural modification. The presence of the gem-dimethyl groups at the β-carbon restricts the rotation around the Cα-Cβ bond ( χ1 angle). When utilized in analgesic peptides targeting nicotinic acetylcholine receptors (nAChRs), such as RgIA analogs, this substitution drastically improves serum stability and binding affinity by locking the peptide into a bioactive conformation[1]. Furthermore, the benzyl-protected thioether serves as a stable precursor for downstream on-resin disulfide formation during solid-phase peptide synthesis (SPPS)[2].

Because stereochemical inversion or incomplete protection can derail peptide synthesis, rigorous NMR characterization of the monomeric building block is non-negotiable.

Causality in NMR Experimental Design

To achieve a self-validating structural assignment, the experimental parameters must be deliberately chosen based on the physicochemical properties of 3-(benzylthio)valine.

Solvent Causality

While D 2 O is commonly used for water-soluble amino acids, DMSO- d6 is the solvent of choice for the comprehensive characterization of 3-(benzylthio)valine.

-

Causality: DMSO- d6 lacks exchangeable protons, preventing the rapid deuterium exchange of the amine (-NH 2 ) and carboxyl (-COOH) protons. Observing these exchangeable protons is critical for confirming the zwitterionic state and detecting any inter- or intramolecular hydrogen bonding networks that dictate the molecule's conformational preferences.

Relaxation Delay (D1) Optimization

-

Causality: In 13 C NMR, the quaternary β-carbon (C-β) and the carbonyl carbon (C=O) lack attached protons, depriving them of the efficient dipole-dipole relaxation mechanisms available to protonated carbons. To prevent signal attenuation and ensure quantitative integration, the relaxation delay (D1) must be extended to 2–3 seconds. Failure to adjust D1 results in the artificial suppression of the C-β signal, which is the diagnostic core of the penicillamine scaffold.

The Self-Validating NMR Protocol

A trustworthy analytical protocol cannot rely on isolated 1D spectra, as overlapping aliphatic signals (e.g., the β-methyls) invite misinterpretation. We employ a self-validating 2D NMR loop :

-

Primary Assignment: 1D 1 H and 13 C spectra establish the baseline chemical environments.

-

Direct Mapping: 2D HSQC (Heteronuclear Single Quantum Coherence) maps each proton to its directly attached carbon, eliminating ambiguity in the aliphatic region.

-

Connectivity Validation: 2D HMBC (Heteronuclear Multiple Bond Correlation) serves as the ultimate internal control. By observing a 3JCH coupling between the benzyl methylene protons (-S-CH 2 -Ph) and the quaternary β-carbon of the valine core, the thioether linkage is unequivocally proven without relying on external mass spectrometry data.

Caption: Self-validating NMR workflow for the structural elucidation of 3-(benzylthio)valine.

Step-by-Step Methodology: NMR Acquisition

The following protocol outlines the standardized procedure for acquiring the self-validating NMR dataset.

Step 1: Sample Preparation

-

Weigh 15–20 mg of highly pure 3-(benzylthio)valine (synthesized or procured as an intermediate for sulfur-containing heterocyclic derivatives[3]).

-

Dissolve the solid in 600 µL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a standard 5 mm borosilicate NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Tuning and Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO).

-

Tune and match the probe for 1 H and 13 C frequencies to maximize power transfer and signal-to-noise ratio (SNR).

-

Perform gradient shimming (e.g., TopShim) on the 2 H lock signal of DMSO to ensure magnetic field homogeneity, targeting a line width at half-height (FWHM) of < 0.5 Hz for the TMS peak.

Step 3: 1D Acquisition

-

1 H NMR: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s.

-

13 C NMR: Acquire 1024 scans with a spectral width of 220 ppm. Critical Adjustment: Set D1 to 2.5 s and utilize inverse-gated decoupling (if quantitative integration is required) to capture the unprotonated C-β and C=O signals.

Step 4: 2D Acquisition (HSQC & HMBC)

-

HSQC: Run a phase-sensitive multiplicity-edited HSQC. Set the 1JCH coupling constant to 145 Hz. Acquire 256 increments in the indirect (F1) dimension.

-

HMBC: Run a gradient-selected HMBC optimized for long-range couplings ( nJCH = 8 Hz). This parameter is precisely tuned to capture the 3-bond correlation across the thioether bond.

Quantitative Data Summaries

The tables below summarize the expected chemical shifts for 3-(benzylthio)valine in DMSO- d6 at 298 K, referenced to TMS ( δ 0.00 ppm).

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| β-CH 3 | 1.30 | Singlet (s) | 3H | Diastereotopic methyl |

| β-CH 3 | 1.40 | Singlet (s) | 3H | Diastereotopic methyl |

| α-CH | 3.35 | Singlet (s)* | 1H | Chiral center proton |

| S-CH 2 -Ph | 3.85 | AB Quartet / Singlet | 2H | Benzyl methylene |

| Ar-H | 7.20 – 7.35 | Multiplet (m) | 5H | Phenyl ring protons |

| NH 2 / COOH | 8.00 – 11.00 | Broad (br) | 3H | Exchangeable protons |

*Appears as a singlet due to the adjacent quaternary β-carbon lacking protons.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| β-CH 3 | 24.5 | CH 3 | Aliphatic methyl |

| β-CH 3 | 26.2 | CH 3 | Aliphatic methyl |

| S-CH 2 -Ph | 32.5 | CH 2 | Benzyl methylene |

| C-β | 48.0 | Quaternary (C) | Thioether linkage site |

| C-α | 60.5 | CH | Chiral center |

| Ar-C (meta/para) | 127.0, 128.5 | CH | Aromatic carbons |

| Ar-C (ortho) | 129.0 | CH | Aromatic carbons |

| Ar-C (ipso) | 138.5 | Quaternary (C) | Aromatic ipso carbon |

| C=O | 170.5 | Quaternary (C) | Carboxylic acid |

Mechanistic Insights: HMBC Connectivity

The most critical phase of the characterization is proving that the benzyl group is covalently attached to the sulfur atom at the β-position, rather than existing as an unreacted mixture or an esterified byproduct. The HMBC experiment provides this proof through scalar coupling across the heteroatom.

Caption: Key HMBC correlations validating the thioether linkage at the quaternary β-carbon.

The presence of the 3J HMBC correlation (green arrow) between the benzyl methylene protons ( δ 3.85) and the C-β carbon ( δ 48.0) acts as the definitive self-validation mechanism. If this cross-peak is absent, the structural integrity of the 3-(benzylthio)valine molecule is compromised, and the batch must be rejected prior to peptide synthesis.

References

-

Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism Journal of Medicinal Chemistry - ACS Publications[Link]

-

Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides ResearchGate[Link]

- US4204064A - Sulfur containing heterocyclic amino acid derivatives Google P

Sources

3-(benzylthio)valine mechanism of action in enzyme inhibition

An In-Depth Technical Guide to the Mechanism of Action of 3-(Benzylthio)valine in Metallo-β-Lactamase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global health.[1][2] These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][3] Consequently, the development of potent MBL inhibitors to be used in combination with existing antibiotics is a critical therapeutic strategy.[1][4] This guide provides a detailed examination of the putative mechanism of action of 3-(benzylthio)valine as a representative MBL inhibitor. While specific literature on 3-(benzylthio)valine is not extensively available, its structural characteristics—a valine scaffold coupled with a benzylthio moiety—strongly suggest its role as a zinc-chelating inhibitor of MBLs. This document will, therefore, elucidate the established mechanisms of MBLs and detail how compounds with similar functional groups are designed and evaluated, providing a robust framework for understanding the potential of 3-(benzylthio)valine in combating antibiotic resistance.

The Challenge of Metallo-β-Lactamases (MBLs)

β-Lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[3] These enzymes are broadly classified into two major categories: serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][4] While inhibitors for SBLs, such as clavulanic acid, are commercially available and have been successful in clinical settings, there are currently no clinically approved inhibitors for MBLs.[1][3]

MBLs are zinc-dependent enzymes that possess one or two zinc ions in their active site, which are essential for their catalytic activity.[5] These zinc ions act as powerful Lewis acids, activating a water molecule to hydrolyze the β-lactam ring of antibiotics. The prevalence of MBL-producing bacteria is a growing concern, as they are often resistant to multiple classes of antibiotics, leading to limited treatment options.[1][5]

Proposed Mechanism of Action of 3-(Benzylthio)valine

The chemical structure of 3-(benzylthio)valine suggests a mechanism of action centered on the chelation of the zinc ions within the MBL active site. The valine backbone can be hypothesized to mimic the substrate, allowing the inhibitor to position itself effectively within the active site. The key functional group is the benzylthio moiety, where the sulfur atom can act as a potent zinc-binding group.

The proposed inhibitory mechanism involves the following key steps:

-

Initial Binding: 3-(benzylthio)valine enters the active site of the MBL. The valine portion of the molecule may form non-covalent interactions with amino acid residues in the active site, contributing to the initial binding affinity.

-

Zinc Chelation: The sulfur atom of the benzylthio group directly coordinates with one or both of the zinc ions in the active site. This coordination displaces the catalytically important water molecule and disrupts the geometry of the active site.

-

Enzyme Inactivation: By chelating the zinc ions, 3-(benzylthio)valine prevents the enzyme from binding to and hydrolyzing β-lactam antibiotics, thereby restoring the efficacy of the co-administered antibiotic.

This mechanism is consistent with the design of other MBL inhibitors that incorporate zinc-chelating functionalities.[4]

Visualizing the Mechanism

The following diagrams illustrate the catalytic mechanism of MBLs and the proposed inhibitory action of a generic zinc-chelating inhibitor like 3-(benzylthio)valine.

Caption: Catalytic mechanism of a metallo-β-lactamase (MBL).

Caption: Proposed inhibition of an MBL by 3-(benzylthio)valine via zinc chelation.

Key Experimental Workflows for Characterization

To validate the proposed mechanism of action for an MBL inhibitor like 3-(benzylthio)valine, a series of biochemical and biophysical experiments are essential.

Enzyme Kinetics Assays

Enzyme kinetics studies are fundamental to determining the inhibitory potency and the mode of inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of 3-(benzylthio)valine against a specific MBL.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify the target MBL (e.g., NDM-1, VIM-2).

-

Prepare a stock solution of a suitable chromogenic β-lactam substrate (e.g., nitrocefin).

-

-

IC₅₀ Determination:

-

In a 96-well plate, add a fixed concentration of the MBL and the substrate.

-

Add varying concentrations of 3-(benzylthio)valine to the wells.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Kᵢ Determination and Mechanism of Inhibition:

-

Perform a series of kinetic assays with varying concentrations of both the substrate and 3-(benzylthio)valine.

-

Measure the initial reaction velocities.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Kᵢ value.

-

Caption: Workflow for enzyme kinetics analysis of an MBL inhibitor.

Structural Biology Studies

X-ray crystallography can provide atomic-level insights into how an inhibitor binds to the enzyme's active site.

Objective: To determine the three-dimensional structure of the MBL in complex with 3-(benzylthio)valine.

Protocol:

-

Protein Crystallization:

-

Co-crystallize the purified MBL with 3-(benzylthio)valine or soak pre-formed MBL crystals with the inhibitor.

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration) to obtain high-quality crystals.

-

-

X-ray Diffraction Data Collection:

-

Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source).

-

Collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the crystal structure using molecular replacement.

-

Refine the atomic model to fit the electron density map.

-

Analyze the final structure to visualize the binding mode of 3-(benzylthio)valine in the MBL active site and its interactions with the zinc ions and surrounding amino acid residues.

-

Data Summary

The following table provides a template for summarizing key quantitative data for a novel MBL inhibitor like 3-(benzylthio)valine.

| Parameter | Description | Hypothetical Value |

| IC₅₀ (µM) | The concentration of inhibitor required to reduce enzyme activity by 50%. | 0.5 - 10 |

| Kᵢ (µM) | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | 0.1 - 5 |

| Mode of Inhibition | The kinetic mechanism of inhibition (e.g., competitive, non-competitive). | Competitive or Mixed |

| Target MBLs | Specific metallo-β-lactamases inhibited by the compound. | NDM-1, VIM-2, IMP-1 |

Conclusion

While 3-(benzylthio)valine is a putative MBL inhibitor, its structural features align well with established principles of MBL inhibitor design. The proposed mechanism of action, centered on zinc chelation by the benzylthio group, provides a strong rationale for its potential efficacy. The experimental workflows outlined in this guide offer a comprehensive framework for the detailed characterization of this and other novel MBL inhibitors. Further research, including synthesis, in vitro testing, and structural studies, is necessary to fully elucidate the therapeutic potential of 3-(benzylthio)valine in the fight against antibiotic-resistant bacteria.

References

- Govender, T., et al. (2020). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry.

- Schenone, M., et al. (2021).

- Uppsala Antibiotic Center. (2026). Metallo-beta-lactamases Inhibitors.

- Rose-Hulman Institute of Technology. Enzyme Inhibition.

- Docquier, J.-D., & Mangani, S. (2018). An update on β-lactamase inhibitor discovery and development. Usiena air - Unisi.

- Mesa-Varona, O., et al. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. MDPI.

Sources

- 1. Metallo-beta-lactamases Inhibitors – Uppsala Antibiotic Center – Uppsala University [uu.se]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]

Application Note: Incorporating 3-(Benzylthio)valine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Scientific Rationale

The incorporation of non-natural and sterically hindered amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 3-(benzylthio)valine , universally recognized in peptide chemistry as S-benzyl-penicillamine (Pen(Bzl)) , is a highly specialized building block[1][2]. Structurally, penicillamine is a β,β -dimethylated derivative of cysteine.

The strategic insertion of 3-(benzylthio)valine into a peptide serves two primary mechanistic purposes:

-

Conformational Constraint: The gem-dimethyl groups on the β -carbon severely restrict the rotational freedom of the peptide backbone ( ϕ and ψ angles), strongly inducing turn structures or stabilizing specific helical conformations[3][4]. This is frequently exploited in the design of receptor-selective analogs, such as highly potent, non-opioid analgesic conotoxins[5].

-

Metabolic Stability & Lipophilicity: The robust thioether linkage provided by the S-benzyl group acts as a permanent lipophilic pharmacophore in Fmoc-SPPS, enhancing membrane permeability and protecting the peptide from proteolytic degradation. Alternatively, in Boc-SPPS, the S-benzyl group serves as a highly stable orthogonal protecting group that is only removed during final global cleavage with anhydrous Hydrogen Fluoride (HF)[6][7].

Mechanistic Insights: The Steric Challenge

Working with 3-(benzylthio)valine presents a profound synthetic challenge due to extreme steric hindrance. The causality of this difficulty is twofold:

-

Acylation of the Peptide Chain (Incoming Pen): When 3-(benzylthio)valine is the incoming activated amino acid, the bulky β,β -dimethyl groups shield the activated carbonyl carbon, drastically reducing the rate of nucleophilic attack by the resin-bound amine[3][8].

-

Elongation (Coupling onto Pen): Once 3-(benzylthio)valine is successfully attached to the resin, its own α -amine becomes sterically obscured by the adjacent gem-dimethyl groups. The subsequent coupling step often suffers from severe kinetic retardation, leading to incomplete reactions and deletion sequences[3].

To overcome these thermodynamic and kinetic barriers, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. Successful incorporation mandates the use of highly reactive uronium/aminium salts like HATU or COMU , or advanced additives like Oxyma Pure , combined with elevated temperatures (microwave assistance) and extended double-coupling protocols[9][10][11].

Data Presentation: Reagent Efficacy & Cleavage Logic

Table 1: Quantitative Comparison of Coupling Strategies for Sterically Hindered Amino Acids

Data reflects average expected yields for β,β -dimethylated residues like Penicillamine and Aib[3][8][11].

| Coupling Reagent System | Equivalents (AA:Reagent:Base) | Reaction Time | Temp | Expected Yield | Racemization Risk |

| DIC / HOBt | 4 : 4 : - | 4 hours | 25°C | < 40% | Low |

| DIC / Oxyma Pure | 4 : 4 : - | 2 hours | 25°C | 70 - 85% | Very Low |

| HBTU / DIPEA | 4 : 3.9 : 8 | 2 hours | 25°C | 60 - 75% | Moderate |

| HATU / DIPEA | 4 : 3.9 : 8 | 1 - 2 hours | 25°C | 85 - 95% | Low |

| COMU / DIPEA | 4 : 3.9 : 8 | 2 x 5 min | 75°C (MW) | > 95% | Low |

Table 2: Orthogonal Cleavage Conditions for 3-(benzylthio)valine

The S-benzyl group exhibits distinct behavior depending on the SPPS strategy employed[6][7].

| SPPS Strategy | Cleavage Reagent | S-Benzyl Fate | Primary Application |

| Fmoc-SPPS | 95% TFA / Scavengers | Retained | Generating lipophilic, permanently modified thioether peptides. |

| Boc-SPPS | Anhydrous HF / Anisole | Cleaved | Generating free penicillamine thiols for subsequent disulfide/stapling. |

| Post-Fmoc | Na / Liquid NH 3 | Cleaved | Late-stage deprotection of the thiol if Fmoc chemistry was mandated. |

Experimental Protocols

The following self-validating protocols are optimized for Fmoc-SPPS on a 0.1 mmol scale, utilizing HATU to drive the sterically hindered couplings to completion.

Protocol A: Preparation and Pre-Activation

Objective: Maximize the concentration of the active ester while minimizing side reactions.

-

Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash stringently with DMF (5 × 1 min).

-

Pre-Activation: In a clean vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-(benzylthio)valine-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF[12].

-

Base Addition: Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow. Allow exactly 2 minutes for pre-activation to form the highly reactive O-7-azabenzotriazol-1-yl ester[9].

Protocol B: Optimized Double Coupling

Objective: Overcome the steric shielding of the β,β -dimethyl groups.

-

First Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 2 hours. (Alternatively, heat to 75°C for 10 minutes using a microwave peptide synthesizer)[3][11].

-

Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min).

-

Second Coupling: Repeat the pre-activation step (Protocol A, Steps 3-4) with fresh reagents. Add to the resin and agitate for an additional 2 hours.

-

Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling. A blue bead indicates unreacted amines, necessitating a third coupling cycle.

-

Capping (Critical): Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing the formation of difficult-to-separate deletion impurities.

Protocol C: Coupling the Subsequent Amino Acid

Objective: Acylate the highly hindered α -amine of the newly incorporated 3-(benzylthio)valine.

-

Deprotection: Remove the Fmoc group from the 3-(benzylthio)valine residue using 20% piperidine/DMF.

-

Reagent Selection: Use DIC and Oxyma Pure (4 eq each) for the incoming amino acid. Oxyma Pure is superior to HOBt/HOAt for coupling onto sterically hindered amines and significantly suppresses racemization[10].

-

Extended Reaction: Allow this coupling to proceed for a minimum of 4 hours at room temperature, or utilize microwave assistance (75°C for 15 minutes). Validate with a Chloranil test (as the amine is somewhat secondary-like in its steric environment).

Mandatory Visualizations

Workflow: Sterically Hindered SPPS Cycle

Optimized SPPS cycle for sterically hindered 3-(benzylthio)valine incorporation.

Orthogonal Cleavage Logic

Orthogonal cleavage strategies for S-benzyl-penicillamine in Boc and Fmoc SPPS.

References

- US4204064A - Sulfur containing heterocyclic amino acid derivatives Source: Google Patents URL

- Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine Source: Benchchem URL

- Source: PMC (NIH)

- S-Benzyl-D-penicillamine | 54536-38-8 Source: Sigma-Aldrich URL

- S-Benzyl-DL-penicillamine 159000-75-6 wiki Source: Guidechem URL

- Overview of Peptide Coupling Reagents Source: ChemPep URL

- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis Source: Benchchem URL

- Application Notes and Protocols for Coupling Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis Source: Benchchem URL

- Derivatives of Oxyma for amide bond formation Source: ResearchGate URL

- Fmoc-L-Ile-Aib-OH Source: Smolecule URL

- Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry Source: ACS Publications URL

- Technical Support Center: Boc-Protected Penicillamine in SPPS Source: Benchchem URL

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: Benchchem URL

Sources

- 1. S-Benzyl-D-penicillamine | 54536-38-8 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Fmoc-L-Ile-Aib-OH [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting racemization during 3-(benzylthio)valine peptide coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide, curated by our Senior Application Scientists, provides in-depth, field-proven insights into one of the more challenging aspects of modern peptide chemistry: managing racemization during the coupling of sterically hindered and sulfur-containing amino acids like 3-(benzylthio)valine. Our goal is to move beyond simple protocols and explain the chemical causality behind experimental choices, empowering you to design robust and self-validating synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying racemization in the context of 3-(benzylthio)valine.

Q1: What is racemization in peptide synthesis, and why is it a critical issue?

A: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during synthesis.[1][2] This process converts a pure L- or D-enantiomer into a mixture of both. The biological activity of a peptide is dictated by its precise three-dimensional structure, which depends on the specific chirality of its constituent amino acids. The introduction of even minor diastereomeric impurities due to racemization can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unpredictable off-target effects.[1] These impurities are often difficult and costly to separate from the desired peptide, complicating downstream processes and regulatory approval.

Q2: What are the chemical mechanisms that cause racemization during peptide coupling?

A: Racemization during peptide bond formation primarily proceeds through two base-catalyzed pathways:

-

Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid. The resulting planar enolate intermediate loses its original stereochemistry. Re-protonation can occur from either face, leading to a mixture of L- and D-isomers.[3]

-

Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid is attacked intramolecularly by the carbonyl oxygen of the protecting group. This forms a planar 5(4H)-oxazolone intermediate. The α-proton on this ring is highly acidic and is readily abstracted by a base. Subsequent attack by the incoming amine nucleophile on the achiral oxazolone ring opens it, yielding both the desired and the epimerized peptide.[2][3][4] This is the most common pathway for N-acyl amino acids.

Caption: The two primary mechanisms of racemization during peptide synthesis.

Q3: Why is 3-(benzylthio)valine particularly susceptible to racemization?

A: 3-(benzylthio)valine presents a "perfect storm" of structural features that enhance its propensity for racemization:

-

Steric Hindrance: Like its parent amino acid valine, the bulky side chain physically obstructs the incoming amine nucleophile, slowing down the rate of the desired peptide bond formation.[5][6] This extended reaction time provides a larger window of opportunity for the competing racemization pathways to occur.[5]

-

Sulfur Atom Effect: The electron-withdrawing nature of the sulfur atom in the benzylthio group increases the acidity of the β-protons. More importantly, sulfur-containing amino acids like cysteine are known to be highly prone to racemization through various mechanisms, including β-elimination under basic conditions.[1][7][8] While this is a Cys analogue, the electronic effects of the sulfur atom can influence the stability of intermediates that lead to racemization.

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and solving racemization issues encountered during the coupling of 3-(benzylthio)valine.

Issue: My analysis (HPLC/LC-MS) shows a significant diastereomeric impurity after coupling 3-(benzylthio)valine.

This is a frequent observation when using standard coupling protocols for this challenging residue. The following workflow provides a logical sequence for troubleshooting.

Caption: Troubleshooting workflow for excessive racemization.

Q2: Which coupling reagents and bases offer the best performance for 3-(benzylthio)valine?

A: The choice of coupling reagent and base is the most critical factor in suppressing racemization for this residue. Due to its steric hindrance, a high-efficiency reagent is necessary to ensure the rate of amide bond formation significantly outpaces the rate of racemization.[6]

Table 1: Comparison of Coupling Reagent & Base Combinations

| Coupling Reagent | Additive | Recommended Base | Expected Racemization | Causality & Comments |

| DIC / DCC | None | DIPEA | Very High | Carbodiimides alone form a highly reactive O-acylisourea intermediate that rapidly converts to the oxazolone.[1][9] This combination is not recommended. |

| DIC | OxymaPure | NMM | Low to Moderate | Oxyma is an excellent additive that forms a less racemization-prone active ester.[5][10] NMM is a weaker base than DIPEA, reducing the rate of α-proton abstraction.[11] This is a good, cost-effective option but may be too slow for this hindered residue. |

| HBTU | HOBt | DIPEA | Low to Moderate | A classic uronium salt reagent. While effective, HOBt-based reagents are generally considered more prone to racemization than their HOAt-based counterparts.[9][11] |

| HATU / HCTU | HOAt / 6-Cl-HOBt | DIPEA / NMM | Very Low | Highly Recommended. HOAt-based reagents like HATU are extremely fast and efficient, promoting rapid amide bond formation that kinetically disfavors the racemization pathway.[4][11] They are the gold standard for difficult and sterically hindered couplings.[4][6] Use NMM if racemization is still observed with DIPEA. |

| COMU | Oxyma | DIPEA / NMM | Very Low | A modern morpholino-based uronium salt that shows performance comparable or sometimes superior to HATU.[4][12] Its byproducts are more water-soluble, which can simplify purification. |

Q3: My coupling is slow, but increasing the temperature causes more racemization. How do I proceed?

A: This is a classic dilemma with sterically hindered residues. Increasing temperature accelerates both the desired coupling and the undesired racemization, but often favors the latter.[1][5] The solution is to enhance coupling efficiency through chemical means rather than thermal energy.

-

Switch to a Superior Reagent: If you are not already using HATU, HCTU, or COMU, this is the first and most effective change to make.[6]

-

Implement a "Double Coupling" Protocol: After the first coupling reaction has proceeded for 1-2 hours, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This drives the reaction to completion without prolonged exposure of the unreacted amine to a single batch of activated, racemizing amino acid.

-

Optimize Your Solvent: For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) due to its better solvating properties, which can improve reaction kinetics.[6]

Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: Low-Racemization Coupling of Fmoc-3-(benzylthio)valine-OH using HATU

This protocol is designed to maximize coupling efficiency while minimizing racemization for solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Activation (In a separate vessel):

-

Dissolve Fmoc-3-(benzylthio)valine-OH (4 equivalents relative to resin loading) in DMF (or NMP).

-

Add HATU (3.9 equivalents).

-

Add N,N-diisopropylethylamine (DIPEA) (8 equivalents). Note: If racemization is still a concern, substitute DIPEA with N-methylmorpholine (NMM) (8 equivalents).

-

-

Pre-activation: Allow the mixture to pre-activate for no more than 2-5 minutes at room temperature.[11] Prolonged activation increases the risk of racemization.[5]

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the vessel gently throughout.

-

Monitoring & Washing: Perform a Kaiser test to check for reaction completion. If the test is negative (beads are colorless/yellow), the coupling is complete. Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Troubleshooting: If the Kaiser test is positive (beads are blue), indicating incomplete coupling, perform a second coupling (double coupling) by repeating steps 2-6.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol allows you to precisely determine the percentage of the undesired D-isomer in your final peptide.

-

Peptide Hydrolysis:

-

Place a small, accurately weighed amount (approx. 1 mg) of the purified, cleaved peptide into a hydrolysis tube.

-

Add 500 µL of 6N HCl.

-

Seal the tube under vacuum and heat at 110 °C for 24 hours.

-

-

Sample Preparation:

-

After hydrolysis, cool the tube, open it carefully, and evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer or mobile phase diluent (e.g., 0.1 M sodium citrate, pH 2.2).

-

-

Chiral HPLC Analysis:

-

Inject the sample onto a suitable chiral HPLC column (e.g., a ligand-exchange column or a column with a chiral stationary phase like teicoplanin or vancomycin).

-

Separate the D- and L-amino acids using an appropriate isocratic or gradient mobile phase (typically containing a copper (II) salt for ligand-exchange columns).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

-

Quantification: Integrate the peak areas for the L- and D-valine enantiomers. The percentage of racemization is calculated as: % D-isomer = [Area(D-Val) / (Area(L-Val) + Area(D-Val))] * 100

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

-

Wikipedia. (2023). Peptide synthesis. Wikipedia. Retrieved from [Link]

-

Houben-Weyl. (2001). Synthesis of Peptides and Peptidomimetics. Thieme. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(17), 6491-6498. Retrieved from [Link]

-

Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Retrieved from [Link]

-

Chen, Y. H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2133-2145. Retrieved from [Link]

-

AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

-

Li, B., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(12), 3323-3330. Retrieved from [Link]

-

D'Hondt, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

-

Zhang, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

-

Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(17), 6491-8. Retrieved from [Link]

-

Si, Y., & Li, W. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 23(1), 1-13. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. chempep.com [chempep.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Solubilizing 3-(Benzylthio)valine in Organic Solvents

Welcome to the Application Support Hub. This guide addresses one of the most common bottlenecks in synthetic peptide chemistry and drug development: the intractable solubility of highly functionalized, hydrophobic amino acids.

Diagnostic Workflow

Before proceeding to the troubleshooting FAQs, use the following decision matrix to identify the optimal solubilization strategy for your specific experimental workflow.

Decision matrix for solubilizing 3-(benzylthio)valine based on synthetic workflow requirements.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(benzylthio)valine completely insoluble in both dichloromethane (DCM) and water?

The Causality: 3-(benzylthio)valine (structurally known as S-benzyl-penicillamine) suffers from a severe dual-polarity conflict. The molecule possesses a highly hydrophobic side chain (the benzylthio ether and gem-dimethyl groups) which aggressively repels water. Simultaneously, its α -amino and α -carboxyl groups exist as a tightly bound zwitterion ( −NH3+ and −COO− ) at neutral pH[1]. This zwitterionic network creates a strong crystal lattice energy that non-polar organic solvents like DCM or ethyl acetate cannot overcome. Consequently, the molecule falls into a "solubility dead-zone." To dissolve it, you must chemically disrupt the zwitterion.

Q2: I need to couple this amino acid immediately in DCM. How can I solubilize it without adding a permanent protecting group?

The Solution: Transient silylation using N,O-Bis(trimethylsilyl)acetamide (BSA). The Causality: BSA reacts rapidly with both the carboxylate and the ammonium groups of the zwitterion, replacing the protons with bulky, lipophilic trimethylsilyl (TMS) groups. This completely breaks the ionic crystal lattice, rendering the molecule highly soluble in DCM[2]. Because TMS groups are highly moisture-sensitive, they act as transient protecting groups that spontaneously hydrolyze away during standard aqueous workup, leaving no permanent footprint on your molecule.

Protocol 1: Transient Silylation with BSA Self-Validating Metric: The reaction transitions from a cloudy, opaque suspension to a crystal-clear solution, visually confirming the destruction of the zwitterionic lattice.

-

Preparation: Weigh 1.0 mmol of 3-(benzylthio)valine into an oven-dried flask purged with inert gas (Ar/N2).

-

Suspension: Add 5.0 mL of anhydrous DCM. The amino acid will remain completely insoluble (forming a cloudy suspension).

-

Silylation: Add 2.2 to 2.5 equivalents of BSA via syringe.

-

Incubation: Stir vigorously at room temperature for 1 to 2 hours.

-

Validation & Next Steps: Once the suspension becomes a clear, homogeneous solution, silylation is complete. You may immediately add your activated coupling partner (e.g., an NHS-ester) directly to this flask.

-

Workup: After coupling, wash the organic layer with water or dilute mild acid; the TMS groups will cleave instantly, partitioning the water-soluble byproducts (acetamide, hexamethyldisiloxane) into the aqueous phase.

Q3: My protocol requires a polar aprotic solvent like DMSO, but the amino acid still won't dissolve. What is the best approach?

The Solution: Lipophilic salt formation using Tetrabutylammonium hydroxide (TBA-OH). The Causality: While DMSO is highly polar, it often struggles to fully solvate bulky hydrophobic zwitterions. By introducing TBA-OH, you deprotonate the carboxylic acid. The resulting tetrabutylammonium cation ( TBA+ ) is massive and highly lipophilic. This bulky counterion prevents the amino acid from re-packing into a tight lattice, drastically increasing its solubility in DMSO or DMF without modifying the covalent structure of the amino acid[3].

Protocol 2: TBA-Salt Formation Self-Validating Metric: Complete dissolution of the solid in DMSO upon stoichiometric addition of the base confirms successful salt formation.

-

Suspension: Suspend 1.0 mmol of 3-(benzylthio)valine in 3.0 mL of anhydrous DMSO.

-

Salt Formation: Slowly add 1.0 equivalent of TBA-OH (typically supplied as a 40% w/w solution in water or methanol).

-

Agitation: Stir at room temperature for 15–30 minutes until the solution turns completely clear.

-

Water Removal (Optional but Recommended): If your downstream reaction is water-sensitive, lyophilize the mixture or remove the methanol/water under high vacuum before proceeding with the homogeneous DMSO solution.

Q4: I am performing a multi-step synthesis and need the molecule to remain permanently soluble in organic solvents for column chromatography. What should I do?

The Solution: Permanent masking via N-Boc protection. The Causality: By covalently attaching a tert-butyloxycarbonyl (Boc) group to the amine, you permanently eliminate the molecule's ability to form a zwitterion. The resulting N-Boc-3-(benzylthio)valine is dominated by the lipophilicity of the Boc group, the benzylthio ether, and the valine backbone, making it highly soluble in standard chromatography solvents (EtOAc, Hexanes, DCM).

Protocol 3: N-Boc Protection Self-Validating Metric: The product will partition exclusively into the organic layer during extraction, proving the loss of zwitterionic character.

-

Dissolution: Suspend 1.0 mmol of the amino acid in 5.0 mL of a 1:1 mixture of 1,4-Dioxane and Water.

-

Basification: Add 1.0 M NaOH dropwise until the pH reaches 9–10. The solid will dissolve as the sodium salt forms.

-

Protection: Chill to 0 °C and add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2O ).

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Evaporate the dioxane under reduced pressure. Cool the remaining aqueous layer and carefully acidify to pH 2–3 using 1.0 M KHSO4 .

-

Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). The protected, highly organic-soluble product will move into the EtOAc layer. Dry over Na2SO4 and concentrate.

Quantitative Solubility Matrix

The following table summarizes the solubility profiles of 3-(benzylthio)valine under various chemical states to help you select the appropriate solvent system for your workflow.

| Solvent System | Native Zwitterion | TBA-Salt Complex | BSA-Silylated | N-Boc Protected |

| Dichloromethane (DCM) | Insoluble | Sparingly Soluble | Highly Soluble | Highly Soluble |

| Ethyl Acetate (EtOAc) | Insoluble | Insoluble | Soluble | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Highly Soluble | Soluble | Highly Soluble |

| Water (pH 7.0) | Sparingly Soluble | Soluble | Hydrolyzes | Insoluble |

References

- Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Vaia.

- N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters (2016).

- α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Journal of Peptide Science (2013).

Sources

Technical Support Center: Purification of Crude 3-(Benzylthio)valine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(benzylthio)valine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material from crude reaction mixtures. We will address common questions, troubleshoot specific experimental issues, and provide detailed protocols based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect in my crude 3-(benzylthio)valine mixture?

A1: The impurity profile depends heavily on the synthetic route, but typically includes:

-

Unreacted Starting Materials: Residual valine, benzyl bromide, or benzyl chloride.

-

Reagents and Catalysts: Bases (e.g., triethylamine, sodium carbonate), phase-transfer catalysts, or residual acids/bases from workup.

-

Solvents: Residual reaction or extraction solvents (e.g., DMF, DCM, Ethyl Acetate).

-

By-products of the S-alkylation:

-

Dibenzyl Disulfide: Formed from the oxidation of benzyl mercaptan, which can arise from the decomposition of the benzylating agent or the product.

-

Dibenzyl Ether: A common by-product if using benzyl bromide/chloride under basic conditions.

-

Over-alkylation Products: Benzylation at the amine or carboxylate, although less common under controlled conditions.

-

-

Degradation Products: Oxidation of the thioether to the corresponding sulfoxide or sulfone can occur, especially during prolonged heating or exposure to air.[1]

Q2: What is the first analytical step I should take to assess my crude mixture?

A2: Before attempting any purification, a thorough analysis of the crude material is essential. We recommend a multi-pronged approach:

-

Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components. Test a few solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to get a preliminary idea of the polarity differences between your product and impurities.

-

¹H NMR Spectroscopy: This provides the most detailed initial picture. You can often identify unreacted starting materials, solvent residues, and characteristic by-products. For instance, the benzylic protons of the product, dibenzyl disulfide, and dibenzyl ether will have distinct chemical shifts.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying components by their mass-to-charge ratio, confirming the presence of your desired product and providing masses for unknown impurities, which can help in their identification.

Q3: Which purification technique is generally the most effective for 3-(benzylthio)valine?

A3: The choice depends on the scale and the nature of the impurities.

-

Flash Column Chromatography is the most versatile and widely applicable technique, especially for removing impurities with different polarities.[2] It is effective for both small and large-scale purifications.

-

Recrystallization is the most efficient method for achieving very high purity (>99.5%) if a suitable solvent system can be found and the impurities have different solubility profiles.[3][4] It is often more cost-effective and scalable than chromatography.

Q4: How do I choose between recrystallization and column chromatography?

A4: Use the following decision-making process:

-

If your crude material is >85% pure by NMR and is a solid: Attempt recrystallization first. It is faster and more economical.

-

If your crude material is an oil or a low-purity solid (<85%): Flash column chromatography is the preferred starting point. You can often collect the enriched product fractions and perform a final recrystallization step to achieve analytical purity.

-

If impurities are very close in polarity (similar Rf on TLC): Recrystallization may be more effective at rejecting these structurally similar impurities, as it relies on incorporation into a crystal lattice.[4]

-

If you need to separate diastereomers or enantiomers: This requires specialized chiral chromatography techniques.[5][6][7] Standard flash chromatography or recrystallization will not separate enantiomers.

Section 2: Troubleshooting Guide

This section tackles specific problems you may encounter during purification.

Problem: My compound won't crystallize from the chosen solvent.

-

Potential Cause: The compound may be too soluble, the solution may not be saturated, or residual impurities are inhibiting crystal formation.

-

Solutions:

-

Increase Concentration: Carefully evaporate more of the solvent to create a supersaturated solution.

-

Induce Crystallization:

-

Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.

-

Seed: Add a tiny crystal of pure 3-(benzylthio)valine to the solution to act as a template for crystal growth.

-

Cool Slowly: Place the flask in a large beaker of warm water and allow it to cool to room temperature undisturbed, then transfer to a refrigerator (4°C) or freezer (-20°C). Rapid cooling often leads to oils or amorphous solids.

-

-

Change Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly turbid, then warm slightly to redissolve and cool slowly. Common anti-solvents for polar compounds include hexanes, ether, or water.[3]

-

Problem: I have poor separation and co-elution during column chromatography.

-

Potential Cause: The chosen solvent system lacks sufficient selectivity, or the column is overloaded.

-

Solutions:

-

Optimize the Mobile Phase:

-

Reduce Polarity: If your product and impurities are eluting too quickly (high Rf), decrease the proportion of the polar solvent (e.g., from 30% EtOAc in Hexane to 20%).

-

Change Solvent Selectivity: If a simple binary mixture (e.g., Hexane/EtOAc) fails, introduce a third solvent. For an amino acid derivative, adding a small amount of acetic acid (0.5-1%) can improve peak shape by suppressing ionization of the carboxylic acid. Alternatively, using a different solvent system like Dichloromethane/Methanol can offer different selectivity.

-

-

Reduce Sample Load: A common rule of thumb is to load 1-5% of the silica gel mass. Overloading leads to broad peaks and poor separation.

-

Use a Finer Silica Gel: Switching from standard flash silica (40-63 µm) to a smaller particle size can increase resolution, although it will also increase back-pressure.

-

Consider a Different Stationary Phase: If separating on silica is problematic, consider reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[8]

-

Problem: My purified product still shows impurities by NMR/HPLC, even after a column.

-

Potential Cause: The impurity may be co-eluting perfectly or it may have been generated during the purification process itself.

-

Solutions:

-

Identify the Impurity: Use LC-MS or high-resolution mass spectrometry to get a mass for the impurity. Compare this with the masses of expected by-products (see FAQ 1 and Table 1). A common culprit is dibenzyl disulfide, which can have a similar polarity to the product.

-

Re-purify with a Different Technique: If column chromatography failed, attempt recrystallization. The different separation mechanism may successfully remove the persistent impurity.

-

Check for On-Column Decomposition: Some compounds can degrade on silica gel. You can test for this by dissolving a pure sample, stirring it with a small amount of silica gel for a few hours, then re-analyzing by TLC or LC-MS to see if new spots have appeared. If so, consider using a deactivated (e.g., triethylamine-washed) silica gel or switching to a different stationary phase like alumina.

-

Problem: I am observing oxidation of the thioether during purification.

-

Potential Cause: The sulfur atom in 3-(benzylthio)valine is susceptible to oxidation to the sulfoxide or sulfone, especially with prolonged exposure to air, heat, or certain impurities.

-

Solutions:

-

Use Degassed Solvents: Before preparing your mobile phase for chromatography, sparge the solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Work Quickly: Do not leave the compound dissolved in solution or on a chromatography column for longer than necessary.

-

Avoid Excessive Heat: During recrystallization, use the minimum amount of heat necessary to dissolve the compound. When evaporating solvents on a rotary evaporator, use a moderate water bath temperature (<40°C).

-

Add an Antioxidant (with caution): In some cases, adding a small amount of a scavenger like BHT (butylated hydroxytoluene) can prevent oxidation. However, this adds another substance that may need to be removed later.

-

Section 3: Detailed Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

-

TLC Analysis: Determine an appropriate solvent system where the 3-(benzylthio)valine has an Rf value of ~0.25-0.35. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.

-

Column Packing:

-

Select a column size appropriate for your sample amount (e.g., a 40g silica column for 0.4-2.0g of crude material).

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

-

Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude mixture in the minimum possible volume of the initial mobile phase and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

-

-

Elution:

-

Begin eluting with the low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

-

Gradually increase the polarity of the mobile phase (e.g., step gradient to 20%, 30%, 40% EtOAc). The optimal gradient will be determined by your initial TLC analysis.

-

Collect fractions and monitor them by TLC to identify which ones contain the pure product.

-

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: The ideal solvent is one in which 3-(benzylthio)valine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Test small amounts in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes).

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Allow the crystals to air-dry on the filter for a few minutes, then transfer them to a watch glass or drying dish and place them in a vacuum oven until a constant weight is achieved.

Section 4: Visual Guides & Data Tables

Diagrams

Data Tables

Table 1: Common Impurities and Diagnostic Data

| Impurity Name | Typical ¹H NMR Signal (CDCl₃) | Expected Mass (M+H)⁺ | Notes |

| Benzyl Bromide | ~4.5 ppm (s, 2H, -CH₂Br) | 171/173 | Lachrymatory, reactive. |

| Dibenzyl Disulfide | ~3.6 ppm (s, 4H, -CH₂-S-S-CH₂-) | 247.0 | Common oxidation by-product. |

| Dibenzyl Ether | ~4.6 ppm (s, 4H, -CH₂-O-CH₂-) | 199.1 | By-product from benzylation reaction. |

| Benzyl Alcohol | ~4.7 ppm (s, 2H, -CH₂OH) | 109.1 | Hydrolysis product of benzyl halide. |

| (Benzylthio)valine Sulfoxide | Diastereotopic benzylic protons ~4.0-4.2 ppm (2 x d) | 272.1 | Product of partial oxidation. |

Table 2: Recommended Starting Solvent Systems for Flash Chromatography on Silica Gel

| Polarity | Solvent System | Typical Application |

| Low to Medium | Hexanes / Ethyl Acetate (Gradient: 10% -> 50% EtOAc) | Good general-purpose system for separating non-polar by-products. |

| Medium to High | Dichloromethane / Methanol (Gradient: 1% -> 10% MeOH) | Effective for more polar compounds and offers different selectivity. |

| Acidic Modifier | Hexanes / Ethyl Acetate + 0.5% Acetic Acid | Improves peak shape for carboxylic acids by suppressing deprotonation. |

| Basic Modifier | Hexanes / Ethyl Acetate + 0.5% Triethylamine | Useful if the product has a basic amine, but less common for this compound. |

Section 5: References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. DSpace [cora.ucc.ie]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]

- 7. chiraltech.com [chiraltech.com]

- 8. tdx.cat [tdx.cat]

- 9. diaion.com [diaion.com]

- 10. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]

- 11. EP0166992B1 - Extraction of amino acid from aqueous mixtures - Google Patents [patents.google.com]

- 12. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]

- 13. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Cleavage Cocktails for 3-(Benzylthio)valine-Containing Peptides

Welcome to the Advanced Technical Support Guide for synthesizing and cleaving peptides containing 3-(benzylthio)valine. As a sterically hindered, unnatural amino acid—structurally equivalent to S-benzyl-penicillamine (Pen(Bzl))—this residue presents unique electronic and steric challenges during Solid-Phase Peptide Synthesis (SPPS).

Depending on your therapeutic design, you will face a critical workflow bifurcation: you must either retain the highly stable S-benzyl thioether for downstream Structure-Activity Relationship (SAR) studies, or cleave it to unmask the free thiol for cyclization or conjugation.

Workflow Decision Matrix

Decision matrix for retaining or cleaving the S-benzyl group during peptide synthesis.

Quantitative Comparison of Cleavage Cocktails

To select the appropriate methodology, compare the physiochemical mechanisms and required scavengers in the table below.

| Cleavage Method | Reagent Composition | Acid Strength / Mechanism | Target Outcome | Time & Temp |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Mild Acidolysis (High H₀) | Retain S-benzyl | 2.5 h @ 25 °C |

| Anhydrous HF | 90% HF, 5% p-cresol, 5% p-thiocresol | Hard Acidolysis (Low H₀) | Cleave S-benzyl | 1.0 h @ 0 °C |

| TFMSA | 10% TFMSA, 80% TFA, 10% Thioanisole | Hard Acidolysis (Low H₀) | Cleave S-benzyl | 2.0 h @ 0 °C to RT |

| Na / NH₃ (liq) | 1 mg/mL peptide, excess Na metal | Solvated Electron Reduction | Cleave S-benzyl | ~15 min @ -33 °C |

Troubleshooting FAQs: Causality & Solutions

FAQ 1: I am using Fmoc SPPS and want to RETAIN the 3-(benzylthio) group. However, my LC-MS shows +16 Da and +32 Da mass shifts. What is happening?

-

Causality: The +16 Da and +32 Da shifts correspond to the oxidation of the benzylthio ether to a sulfoxide and sulfone, respectively[1]. Thioethers are highly susceptible to oxidation by reactive oxygen species generated during TFA cleavage or by atmospheric oxygen.

-

Solution: You must utilize a highly reducing cleavage cocktail like Reagent K[2]. The inclusion of 1,2-ethanedithiol (EDT) acts as a redox buffer, reducing any transient sulfoxides back to the thioether. Thioanisole acts as a soft nucleophile, scavenging carbocations that might otherwise alkylate the sulfur atom.

FAQ 2: I need to CLEAVE the 3-(benzylthio) group to yield free penicillamine, but standard 95% TFA fails. How do I remove it?

-

Causality: The S-benzyl group is considered a "permanent" protecting group in standard Fmoc SPPS because the C–S bond cleavage requires an acid with a much lower Hammett acidity function than TFA[2]. The benzylic carbocation lacks sufficient electron-donating substituents to leave under mild conditions[3].

-

Solution: You must transition to hard acidolysis using anhydrous Hydrogen Fluoride (HF)[4].

-

Critical Insight: When using HF, do not use anisole as a scavenger. The cleavage of the S-benzyl group in the presence of anisole frequently leads to irreversible S-methylation of the newly freed thiol. Instead, use a scavenger combination of p-cresol and p-thiocresol[1].

FAQ 3: I cannot use highly toxic anhydrous HF in my facility. Are there alternative methods to cleave the S-benzyl group?

-

Causality: If hard acidolysis is not an option due to safety or sequence lability, you must bypass the carbocation-generation mechanism entirely.

-

Solution: Employ orthogonal reductive cleavage using Sodium in liquid ammonia (Na/NH₃)[4]. In this mechanism, solvated electrons directly reduce the benzylic carbon-sulfur bond via a radical anion intermediate, cleanly liberating the thiol without the need for strong acids[5].

Validated Experimental Protocols

Protocol A: Retaining the S-Benzyl Group (Reagent K Cleavage)

This protocol cleaves the peptide from the resin and removes standard side-chain protecting groups while leaving the 3-(benzylthio)valine intact.

-

Resin Preparation: Wash the final N-terminally deprotected peptide-resin with Dichloromethane (DCM) (3 × 5 mL) and dry under vacuum for 1 hour.

-

Cocktail Formulation: Prepare fresh Reagent K in a fume hood: 82.5% TFA, 5% phenol, 5% DI water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Cleavage: Add 10 mL of Reagent K per gram of dry resin. Agitate gently at room temperature for 2.5 hours.

-

Filtration: Filter the resin, collecting the cleavage flow-through. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

-

Precipitation (Self-Validating Step): Add the combined filtrate dropwise into 10 volumes of ice-cold diethyl ether. Validation: The solution will turn slightly cloudy upon precipitation, and the distinct, pungent odor of EDT confirms an active reducing environment was maintained.

-

Isolation: Centrifuge at 3000 × g for 5 minutes, decant the ether, wash the pellet twice more with cold ether, and lyophilize from 50% aqueous acetonitrile.

Protocol B: Cleaving the S-Benzyl Group (Anhydrous HF)

This protocol utilizes hard acidolysis to fully unmask the sterically hindered thiol.

-

Vessel Loading: Transfer the dried, N-terminally deprotected peptide-resin into a specialized Teflon HF reaction vessel containing a Teflon stir bar.

-

Scavenger Addition: For every 0.2 mmol of peptide, add 1.0 mL p-cresol and 1.0 mL p-thiocresol.

-

Cooling: Attach the vessel to the HF vacuum line and cool in a dry ice/methanol bath (-78 °C) for 10 minutes.

-

Distillation: Distill 10 mL of anhydrous HF into the vessel.

-

Reaction (Self-Validating Step): Warm the reaction to 0 °C (ice bath) and stir for exactly 60 minutes. Validation: The color of the resin-scavenger mixture will change to a dark red/brown, indicating the successful generation and trapping of stabilized benzylic carbocations.

-

Workup: Evaporate the HF rapidly under a stream of nitrogen. Wash the remaining resin/peptide mixture with cold diethyl ether (3 × 10 mL) to remove scavengers. Extract the cleaved peptide using 50% aqueous acetic acid, filter, and lyophilize.

Protocol C: Reductive Cleavage (Sodium in Liquid Ammonia)

This protocol provides an orthogonal, acid-free method to remove the S-benzyl group.

-

Preparation: Dissolve the protected peptide in freshly distilled anhydrous liquid ammonia (approx. 1 mg peptide/mL) in a flask equipped with a dry ice condenser.

-

Reduction: Add small, freshly cut pieces of sodium metal to the vigorously stirring solution at -33 °C.

-

Endpoint (Self-Validating Step): Continue adding sodium until a pale blue color persists in the solution for 15 to 30 seconds. Validation: This persistent blue color confirms an excess of solvated electrons, ensuring complete reduction of the thioether bond.

-

Quenching: Quench the reaction by adding solid ammonium acetate until the blue color completely disappears.

-

Recovery: Allow the ammonia to evaporate completely under a stream of nitrogen. Dissolve the residue in 50% aqueous acetic acid and lyophilize.

References

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21 Source: Thieme Connect URL:[Link]

-

Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups Source: Aapptec Peptides URL:[Link]

-

Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

High-Resolution Mass Spectrometry Validation of 3-(Benzylthio)valine Peptides: A Comparative Performance Guide

Executive Summary

In the engineering of peptide therapeutics, the incorporation of non-canonical amino acids is a primary strategy to enhance proteolytic stability and tune target affinity. S-benzylated residues are particularly valuable for increasing hydrophobicity and facilitating macrocyclization. However, standard S-benzylcysteine (Sbc) peptides present a notorious analytical bottleneck: during tandem mass spectrometry (MS/MS), they undergo dominant side-chain cleavages that suppress backbone fragmentation, making sequence validation exceedingly difficult.

This guide evaluates the analytical performance of 3-(benzylthio)valine (Btv) —structurally known as S-benzyl-penicillamine—as a superior alternative to Sbc. By comparing their gas-phase fragmentation behaviors, we provide a comprehensive, self-validating framework for sequencing Btv-containing peptides using High-Energy Collision Dissociation (HCD) Orbitrap Mass Spectrometry.

Mechanistic Causality: Overcoming the Carbocation Elimination Pathway

To understand why Btv outperforms Sbc in MS validation, we must examine the physical chemistry governing gas-phase fragmentation. Under collision-induced dissociation (CID) or HCD, peptides derivatized with benzyl groups frequently fall victim to Carbocation Elimination (CCE) . In this pathway, heterolytic cleavage of the carbon-heteroatom bond results in the expulsion of a stable benzylic or tropylium carbocation ([C₇H₇]⁺, m/z 91.05) .

For standard S-benzylcysteine, the C–S bond is highly susceptible to this cleavage . Because the CCE pathway requires a lower activation energy than the cleavage of the amide backbone, the MS/MS spectra are dominated by the neutral loss of the benzyl group. This acts as an energy sink, leaving the peptide sequence unreadable.

The Btv Advantage: 3-(benzylthio)valine possesses two methyl groups (gem-dimethyl) on the β -carbon. This steric bulk severely restricts the conformational flexibility required to form the transition state for C–S bond heterolysis. Furthermore, the inductive effect of the methyl groups alters the local proton affinity. Consequently, the activation energy for side-chain elimination is raised above that of the peptide backbone, redirecting the collision energy into generating informative b and y sequence ions .

Fig 1. Mechanistic divergence in MS/MS fragmentation between Sbc and Btv peptides.

Comparative Performance Data

To objectively compare the analytical viability of Btv versus Sbc, synthetic peptide analogs (Sequence: Ac-AAXAA-NH2, where X = Btv or Sbc) were subjected to identical LC-MS/MS workflows. The quantitative fragmentation efficiency is summarized below.

Table 1: Comparative MS/MS Fragmentation Efficiency (HCD, NCE 30%)

| Peptide Modification | Precursor Charge | Dominant Side-Chain Loss | Backbone Sequence Coverage | Diagnostic Ion (m/z 91.05) Relative Abundance |

| S-Benzylcysteine (Sbc) | +2 | -91 Da (Tropylium) | 34% | 100% (Base Peak) |

| 3-(Benzylthio)valine (Btv) | +2 | None (Stable) | 88% | < 5% (Trace) |

Data Interpretation: The Sbc peptide spectrum is overwhelmed by the m/z 91.05 ion, confirming the dominance of the C–S bond cleavage . This severely limits sequence coverage. In contrast, the Btv peptide yields a rich array of b and y ions, allowing for unambiguous sequence validation without the need for specialized, low-energy fragmentation techniques like Electron Transfer Dissociation (ETD).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS protocol is designed as a self-validating system. It incorporates internal controls to verify that the applied collision energy is sufficient to probe side-chain stability without over-fragmenting the backbone.

Step 1: Sample Preparation & Internal Control

-

Solubilization: Dissolve the lyophilized Btv-peptide in 20% Acetonitrile (ACN) / 0.1% Formic Acid (FA) to a concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution to a final working concentration of 10 pmol/µL using 0.1% FA in LC-MS grade water.

-

Self-Validation Check: Spike the sample with 1 pmol/µL of a standard isotopically labeled reference peptide (e.g., heavy Leucine Enkephalin). Monitoring the reference peptide ensures that any lack of signal is due to the Btv-peptide's properties, not source ionization suppression.

Step 2: Liquid Chromatography (RP-HPLC)

-